![molecular formula C10H16N2O2S B1439940 乙酸{2-[(二甲氨基)甲基]-1,3-噻唑-4-基}乙酯 CAS No. 1211511-83-9](/img/structure/B1439940.png)

乙酸{2-[(二甲氨基)甲基]-1,3-噻唑-4-基}乙酯

描述

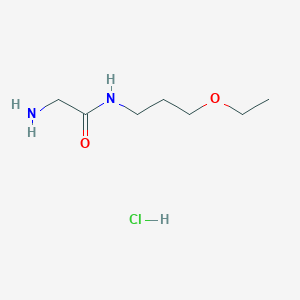

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . The most common use of DMAEMA is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Synthesis Analysis

PDMAEMA, a polymer of DMAEMA, is prepared by atom transfer radical polymerization (ATRP) with a focus on end group analysis . The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy .

Molecular Structure Analysis

The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .

Chemical Reactions Analysis

In the synthesis of PDMAEMA, several parameters of free-radical polymerization were studied, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .

Physical And Chemical Properties Analysis

DMAEMA is a clear colorless liquid. It is less dense than water and insoluble in water. Its vapors are heavier than air and corrosive to eyes and mucous membranes .

科学研究应用

噻唑和吡唑并[1,5-a]嘧啶的合成: Abdelhamid 和 Afifi (2010) 描述了各种噻唑衍生物的合成,包括那些含有安替比林部分的衍生物,方法是用卤代酮或卤代酯处理特定的噻唑化合物 (Abdelhamid & Afifi, 2010).

转化为噻唑并[5,4-c]吡啶-7-羧酸酯: Albreht 等人 (2009) 报道了用芳香胺和肼转化相关的噻唑化合物以生成取代的噻唑并[5,4-c]吡啶-7-羧酸酯 (Albreht, Uršič, Svete, & Stanovnik, 2009).

异恶唑酮衍生物的合成: Farahi、Nowrouzi 和 Irajzadeh (2018) 描述了使用乙酰乙酸乙酯(其结构与乙酸{2-[(二甲氨基)甲基]-1,3-噻唑-4-基}乙酯相似)在质子离子化合物存在下合成异恶唑酮衍生物 (Farahi, Nowrouzi, & Irajzadeh, 2018).

与人血清白蛋白的相互作用: Moghadam 等人 (2017) 研究了类似的噻唑衍生物与人血清白蛋白的相互作用,发现它可以使蛋白质变性并以正协同结合 (Moghadam, Saidifar, Rostami-Charati, Hossaini, & Ghadamgahi, 2017).

苯并噻唑衍生物的合成: Yavari、Amirahmadi 和 Halvagar (2017) 进行了关于苯并噻唑衍生物合成的研究,苯并噻唑衍生物在化学上与乙酸{2-[(二甲氨基)甲基]-1,3-噻唑-4-基}乙酯相关 (Yavari, Amirahmadi, & Halvagar, 2017).

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

Functional polymer colloids, such as those made from DMAEMA, have been widely used in a variety of fields, such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . These particulate systems bear reactive anionic or cationic groups, such as carboxyl, hydroxyl, amine, sulpho, or quaternary ammonium to exhibit specific reactivity for the desired purpose .

属性

IUPAC Name |

ethyl 2-[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-14-10(13)5-8-7-15-9(11-8)6-12(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKAJPAGUWSCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

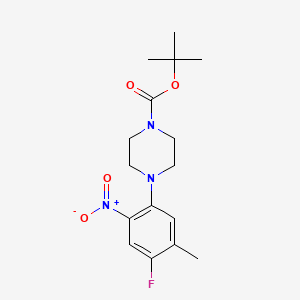

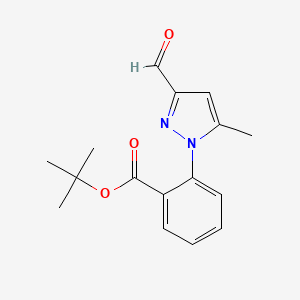

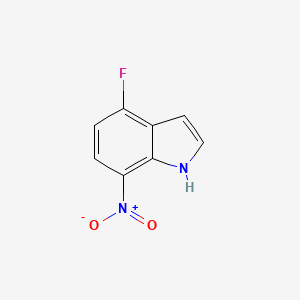

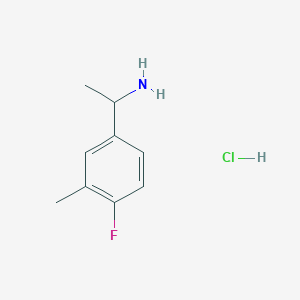

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)

![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)